molecular formula C19H27NO6 B2547027 1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid CAS No. 926262-25-1

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid

Cat. No.: B2547027
CAS No.: 926262-25-1
M. Wt: 365.426
InChI Key: KOMGPYNSVIBDAA-UHFFFAOYSA-N
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Description

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzoyl group substituted with three ethoxy groups at the 3, 4, and 5 positions, attached to a piperidine ring which is further substituted with a carboxylic acid group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3,4,5-triethoxybenzoic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with piperidine in the presence of a base like triethylamine to form the benzoyl-piperidine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The ethoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group and the piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The ethoxy groups may also contribute to its overall pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid can be compared with similar compounds such as:

    1-(3,4,5-Trimethoxybenzoyl)piperidine-3-carboxylic acid: This compound has methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.

    1-(3,4,5-Trifluorobenzoyl)piperidine-3-carboxylic acid: The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.

    1-(3,4,5-Trichlorobenzoyl)piperidine-3-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3,4,5-triethoxybenzoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-4-24-15-10-14(11-16(25-5-2)17(15)26-6-3)18(21)20-9-7-8-13(12-20)19(22)23/h10-11,13H,4-9,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMGPYNSVIBDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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